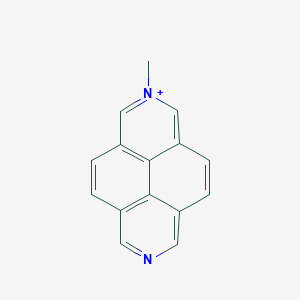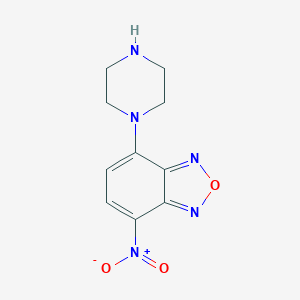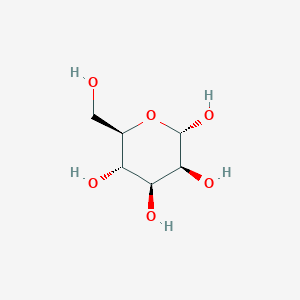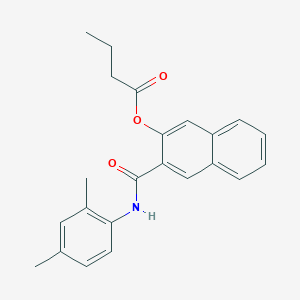
Naphthol AS-MX butyrate
Übersicht
Beschreibung
Naphthol AS-MX butyrate is a chemical compound with the empirical formula C23H23NO3 . It has a molecular weight of 361.43 . The molecule contains a total of 50 atoms, including 23 Hydrogen atoms, 23 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 52 bonds. There are 29 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 2 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 secondary amide (aromatic) .Physical And Chemical Properties Analysis
This compound has an assay of approximately 98% . It has a storage temperature of -20°C . The SMILES string representation of the molecule is CCCC(=O)Oc1cc2ccccc2cc1C(=O)Nc3ccc©cc3C .Wissenschaftliche Forschungsanwendungen
Esterase Cytochemistry in Leukemia Diagnosis
Naphthol AS-MX butyrate plays a crucial role in the histochemical identification of leukemia types. Swirsky (1984) demonstrated its application in esterase cytochemistry, crucial for classifying acute myeloid leukemias and differentiating myeloid leukemia cells into granulocytic or monocytic lineages (Swirsky, 1984).
Enzymatic Activity Determination
The compound is also instrumental in enzymatic studies. For instance, Ga (1985) and Velösy (1985) utilized this compound in developing a continuous determination method for pancreatic carboxylesterase's catalytic activity, highlighting its importance in biochemical research (Ga, 1985), (Velösy, 1985).
Lymphocyte Differentiation
Higgy, Burns, and Hayhoe (2009) employed alpha-naphthol butyrate, a related compound, to differentiate lymphocytes in blood, providing a marker for mature T-lymphocytes and 'null' cells, illustrating its applicability in cellular biology and immunology (Higgy et al., 2009).
Isoenzyme Analysis
This compound has been utilized in the electrophoretic separation of isoenzymes, such as in the work of Demetriou and Beattie (1971), who studied alkaline phosphatase isoenzymes using this compound, proving its utility in enzymology (Demetriou & Beattie, 1971).
Spectrophotometric Esterase Assays
Mastropaolo and Yourno (1981) developed a spectrophotometric assay for esterases, including naphthyl butyrate esterase, showcasing this compound's role in analytical biochemistry (Mastropaolo & Yourno, 1981).
Fluorometric Cholinesterase Study
Siegel, Lehrer, and Silides (1966) employed naphthyl butyrate for studying cholinesterase kinetics fluorometrically, further affirming its application in enzyme kinetics research (Siegel et al., 1966).
Eigenschaften
IUPAC Name |
[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-4-7-22(25)27-21-14-18-9-6-5-8-17(18)13-19(21)23(26)24-20-11-10-15(2)12-16(20)3/h5-6,8-14H,4,7H2,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBXUQZQTBGULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394885 | |
| Record name | Naphthol AS-MX butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137629-33-5 | |
| Record name | Naphthol AS-MX butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




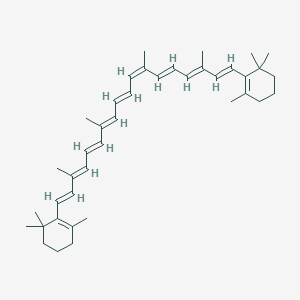
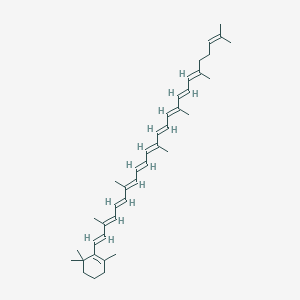
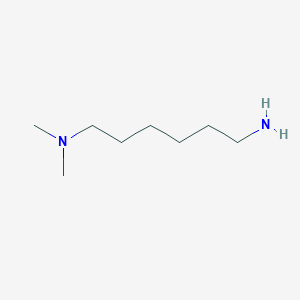
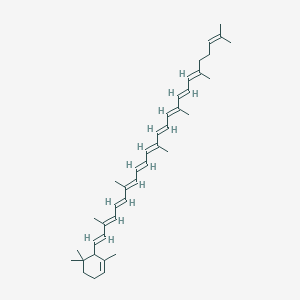


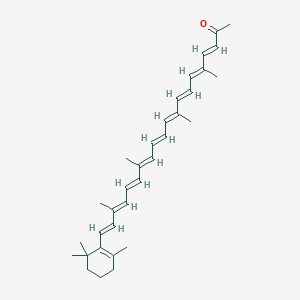
![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
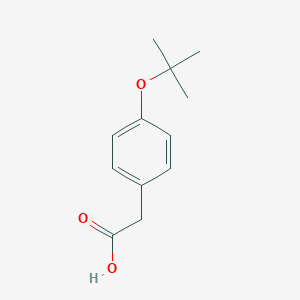
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)
